(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
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Overview
Description
(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a chloroethyl group, a pyridine ring, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-chloroethanol, pyridine derivatives, and tert-butyl carbamate.
Reaction Conditions: The reaction typically involves the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine or pyridine to facilitate the reaction.
Synthetic Route: The process involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and deprotection steps to yield the final product.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, yielding carboxylic acids and amines.
Scientific Research Applications
(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be compared with similar compounds such as:
Ethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with an ethyl group instead of a chloroethyl group.
Methyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with a methyl group instead of a chloroethyl group.
2-Chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O6/c1-12(19)27-14(23)9-21-16-13(7-6-8-20-16)11-26-15(24)10-22(5)17(25)28-18(2,3)4/h6-8,12H,9-11H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFMTZRUVPSFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)CNC1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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